molecular formula C15H22N2O B12893881 Benzenebutanamide, N-[(2R)-2-pyrrolidinylmethyl]- CAS No. 828928-53-6

Benzenebutanamide, N-[(2R)-2-pyrrolidinylmethyl]-

Cat. No.: B12893881
CAS No.: 828928-53-6
M. Wt: 246.35 g/mol
InChI Key: SLTHGGAORXGGDY-CQSZACIVSA-N
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Description

®-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide is a compound that belongs to the class of amides It features a phenyl group attached to a butanamide backbone, with a pyrrolidin-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide typically involves the reaction of 4-phenylbutanoic acid with pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of ®-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide can be scaled up using continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The continuous flow system involves passing the reactants through a packed column containing a catalyst, allowing for efficient and high-yield production .

Chemical Reactions Analysis

Types of Reactions: ®-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

®-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of key biomolecules, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: ®-4-Phenyl-N-(pyrrolidin-2-ylmethyl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group, a butanamide backbone, and a pyrrolidin-2-ylmethyl substituent makes it a versatile compound for various applications.

Properties

CAS No.

828928-53-6

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

4-phenyl-N-[[(2R)-pyrrolidin-2-yl]methyl]butanamide

InChI

InChI=1S/C15H22N2O/c18-15(17-12-14-9-5-11-16-14)10-4-8-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2,(H,17,18)/t14-/m1/s1

InChI Key

SLTHGGAORXGGDY-CQSZACIVSA-N

Isomeric SMILES

C1C[C@@H](NC1)CNC(=O)CCCC2=CC=CC=C2

Canonical SMILES

C1CC(NC1)CNC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

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